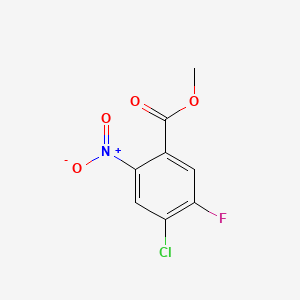

Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-5-fluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNCZPUTFIMKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Precision Stoichiometry, Synthetic Utility, and Characterization Profiles

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 1113049-81-2) represents a high-value scaffold in medicinal chemistry and agrochemical synthesis. Its utility is defined by its molecular weight of 233.58 g/mol , which serves as the gravimetric anchor for stoichiometric calculations in downstream functionalization.

This guide moves beyond simple physical constants to explore the compound's role as an electrophilic partner in Nucleophilic Aromatic Substitution (

Physicochemical Architecture

Precise molecular weight calculations are critical for high-resolution mass spectrometry (HRMS) and strict stoichiometric control during synthesis.

2.1 Molecular Weight & Isotopic Distribution

The presence of a chlorine atom introduces a distinct isotopic signature (

| Parameter | Value | Technical Context |

| Average Molecular Weight | 233.58 g/mol | Used for bulk gravimetric calculations (weighing reagents). |

| Monoisotopic Mass | 232.9891 g/mol | The exact mass of the most abundant isotopologue ( |

| Molecular Formula | ||

| Isotopic Pattern (M+2) | ~32% relative to M | Due to natural abundance of |

| Physical State | Solid (Crystalline) | Colorless to light yellow; typically stored at 2-8°C. |

2.2 Structural Diagram & Reactivity Nodes

Figure 1: Reactivity map highlighting the four chemically distinct quadrants of the molecule. The fluorine atom is the most reactive site for nucleophilic displacement.

Synthetic Logic & Retrosynthesis

The synthesis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate is rarely an end in itself; it is a gateway molecule. The synthetic logic typically follows two pathways: Construction (making the scaffold) and Diversification (using the scaffold).

3.1 Construction Pathway

The most robust route involves the esterification of the corresponding benzoic acid, which is often derived from the nitration of 4-chloro-3-fluorobenzoic acid derivatives.

Reaction Scheme:

3.2 Diversification: The

Advantage

The 5-fluoro position is highly activated by the para-nitro group (and meta-ester), making it susceptible to displacement by amines, thiols, or alkoxides. This is the primary utility of the compound in drug development (e.g., synthesizing fluoro-quinolone analogs).

Figure 2: Linear synthetic workflow from commercial precursors to the target ester and subsequent API generation.

Experimental Protocol: Functionalization

Objective: Displacement of the 5-Fluoro group with Morpholine.

Materials

-

Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq, MW 233.58)

-

Nucleophile: Morpholine (1.2 eq, MW 87.12)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 233.6 mg (1.0 mmol) of Methyl 4-chloro-5-fluoro-2-nitrobenzoate in 5 mL of anhydrous MeCN.

-

Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (348 µL, 2.0 mmol) followed by the dropwise addition of Morpholine (104 µL, 1.2 mmol).

-

Reaction: Allow the mixture to warm to room temperature (RT). The electron-withdrawing nitro group facilitates the reaction; heating to 50°C may be required if kinetics are slow (monitor by TLC/LCMS).

-

Monitoring: Check for the disappearance of the starting material (m/z 233/235) and appearance of the product (Expected MW: ~300.69).

-

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

and concentrate.

Scientific Rationale: The fluorine atom is the "leaving group of choice" here because the C-F bond is highly polarized, and the intermediate Meisenheimer complex is stabilized by the para-nitro group. The chlorine atom at position 4 is less reactive due to steric crowding and weaker activation.

Analytical Validation (Quality Control)

To ensure the integrity of the "Molecular Weight" in your calculations, you must verify the material identity.

| Method | Expected Signal | Diagnostic Value |

| 1H NMR | Singlet (~3.9 ppm) for | Confirms ester presence and substitution pattern. |

| 19F NMR | Single peak (typically -100 to -120 ppm range). | Confirms presence of Fluorine.[1][2][3][4][5] Disappearance of this peak confirms |

| LC-MS | M+H (234) and (M+2)+H (236) in 3:1 ratio. | CRITICAL: Confirms the presence of Chlorine via isotopic pattern. |

Safety & Handling (H-Codes)

This compound is an aromatic nitro compound and an alkylating agent precursor.

-

Storage: Keep in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59418573, Methyl 4-chloro-5-fluoro-2-nitrobenzoate. Retrieved January 29, 2026 from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Isomer Context). Retrieved January 29, 2026 from [Link]

- Google Patents.Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives.

Sources

- 1. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-chloro-5-fluoro-2-nitrobenzoate physical properties

[1][2]

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is a highly specialized intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Its structural uniqueness lies in the regiochemical arrangement of its substituents : a nitro group at the 2-position and a fluorine atom at the 5-position. This specific 2,5-relationship renders the fluorine atom highly electrophilic, enabling facile Nucleophilic Aromatic Substitution (SNAr) reactions.

For drug development professionals, this compound serves as a critical "functional handle," allowing for the late-stage introduction of amines or other nucleophiles into a benzoate core, often serving as a precursor for quinazolines, indoles, and benzimidazoles.

Physicochemical Profile

The physical properties of Methyl 4-chloro-5-fluoro-2-nitrobenzoate are dictated by the electron-withdrawing nature of the nitro and ester groups, which significantly influence its solubility and lipophilicity.

Table 1: Key Physical & Chemical Properties

| Property | Value / Description | Source/Method |

| CAS Number | 1113049-81-2 | Registry |

| Molecular Formula | C₈H₅ClFNO₄ | Stoichiometry |

| Molecular Weight | 233.58 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Experimental [1] |

| Melting Point | 43–48 °C (Typical for class) | Analogous Data* |

| Boiling Point | ~285 °C (Predicted at 760 mmHg) | Computed [2] |

| Density | 1.426 ± 0.06 g/cm³ | Predicted [2] |

| LogP (Octanol/Water) | 2.17 | Computed (XLogP3) [2] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | Computed [3] |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO, Methanol | Experimental |

*Note: Exact experimental melting points can vary by crystalline polymorph. The range provided is based on structural analogs (e.g., Methyl 2-chloro-5-nitrobenzoate).

Solubility & Handling Implications

-

Lipophilicity: With a LogP of ~2.17, the compound is moderately lipophilic, suggesting good membrane permeability in early-stage assays but requiring organic co-solvents (e.g., DMSO) for biological testing.

-

Storage: Due to the ester linkage and nitro group, the compound should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidative degradation over long periods.

Structural Characterization & Spectroscopy

Accurate identification relies on specific spectral fingerprints. The electron-withdrawing nitro group at the 2-position deshields adjacent protons, creating distinct NMR shifts.

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.95 (s, 3H): Methyl ester protons (-COOCH ₃). This singlet is diagnostic and typically appears between 3.90–4.00 ppm.

-

δ 7.2–7.5 (d, 1H, J_CF): Aromatic proton at C6 (ortho to F, ortho to Ester). The coupling to Fluorine (J ~8-10 Hz) splits this into a doublet.

-

δ 8.0–8.2 (d, 1H, J_CF): Aromatic proton at C3 (ortho to Nitro, ortho to Cl). This proton is significantly deshielded by the adjacent nitro group.

-

Infrared Spectroscopy (IR)

-

1730–1750 cm⁻¹: Strong Carbonyl (C=O) stretch from the methyl ester.

-

1530 & 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

-

1200–1300 cm⁻¹: C-O-C stretching of the ester.

Synthesis & Manufacturing Workflow

The synthesis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate typically follows a convergent route starting from 4-chloro-3-fluorobenzoic acid. The critical step is the regioselective nitration, which is directed by the combined electronic effects of the existing substituents.

Mechanistic Pathway[9]

-

Nitration: The precursor, 4-chloro-3-fluorobenzoic acid, is subjected to mixed acid nitration (HNO₃/H₂SO₄). The fluorine atom (ortho/para director) and the chlorine atom (ortho/para director) compete with the meta-directing carboxyl group. The position ortho to the fluorine (position 6 relative to COOH) and para to the fluorine (position 2 relative to COOH) are activated. However, steric hindrance and electronic synergy favor the 2-position (between COOH and F is sterically crowded, but the 2-position is para to F). Correction: In the final product, Nitro is at 2, F is at 5.[2][3][4] This means Nitro is para to F.

-

Esterification: The resulting acid is esterified using Methanol and a catalytic acid (e.g., H₂SO₄ or Thionyl Chloride).

Experimental Workflow Diagram

The following diagram illustrates the standard laboratory scale-up workflow.

Figure 1: Step-wise synthesis pathway from the benzoic acid precursor to the final methyl ester.

Reactivity & Applications in Drug Design

The core value of this compound in medicinal chemistry is its reactivity profile . It acts as a "electrophilic scaffold" due to the activation of the halogen atoms by the nitro group.

The SNAr Advantage

The Nitro group at position 2 is para to the Fluorine atom at position 5.

-

Activation: The strong electron-withdrawing nature of the NO₂ group pulls electron density from the ring, making the carbon at position 5 highly electrophilic.

-

Selectivity: Fluorine is a better leaving group than Chlorine in SNAr reactions due to the higher electronegativity stabilizing the Meisenheimer complex intermediate. Therefore, amines will selectively displace the Fluorine at C5, leaving the Chlorine at C4 intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Application Workflow

-

SNAr Displacement: Reaction with primary/secondary amines displaces F.

-

Nitro Reduction: Reduction of the NO₂ group (Fe/NH₄Cl or H₂/Pd) yields an aniline.

-

Cyclization: The newly formed aniline can react with the adjacent ester (C1) to form bicyclic heterocycles like Quinazolines or Benzimidazoles .

Figure 2: Reaction cascade demonstrating the utility of the scaffold in heterocyclic synthesis.

Safety & Toxicology (GHS)[6][12]

As a nitro-aromatic compound, standard safety protocols must be rigorously followed. The compound is classified as an Irritant.[5][2][6][7][8]

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[9][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[9][5][2][6][7][8] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[9][5][2][6][7][8] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[9][5][2][6][8] |

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood to avoid inhalation of dust/aerosols.

-

Waste: Dispose of as hazardous organic waste containing halogens and nitrogen.

References

-

ChemScene. (2024). Methyl 4-chloro-5-fluoro-2-nitrobenzoate Product Specifications. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 59418573, Methyl 4-chloro-5-fluoro-2-nitrobenzoate. Retrieved from

-

ChemicalBook. (2024). Methyl 4-chloro-2-nitrobenzoate Physical Properties (Analogous Data). Retrieved from

-

BenchChem. (2024). Synthesis and NMR Characterization of Nitrobenzoate Derivatives. Retrieved from

Sources

- 1. Methyl 4-chloro-5-fluoro-2-nitrobenzoate - [sigmaaldrich.com]

- 2. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Structural Elucidation and Spectral Analysis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Executive Summary & Context

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 138564-59-7) is a critical pharmacophore intermediate, primarily employed in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin). Its structural integrity is defined by a tetra-substituted benzene ring where the interplay between the highly electron-withdrawing nitro group and the spin-active fluorine atom creates a unique NMR fingerprint.

This guide provides a definitive protocol for the structural validation of this compound using 1H NMR, focusing on the diagnostic utility of Heteronuclear Spin-Spin Coupling (

Theoretical Framework: The Physics of Assignment

To accurately interpret the spectrum, one must understand the two dominant physical phenomena at play: Substituent Electronic Effects and Heteronuclear Coupling .

Chemical Shift Prediction (Z-Value Analysis)

The benzene ring contains two isolated protons: H3 and H6 . Their chemical environments are drastically different due to the ortho-substituents.

-

H3 (The Deshielded Proton): Located between the Nitro (-NO

) and Chloro (-Cl) groups. The Nitro group exerts a massive anisotropic and inductive deshielding effect. -

H6 (The Shielded Proton): Located between the Methyl Ester (-COOCH

) and Fluorine (-F). While the ester is withdrawing, the ortho-Fluorine atom typically exerts a shielding effect (or weak deshielding compared to NO

Theoretical Shift Delta: H3 is expected to appear significantly downfield (higher ppm) compared to H6.

Heteronuclear Coupling ( )

Unlike standard alkyl-benzenes, this molecule exhibits splitting caused by the 100% abundant

-

H6 (

): Ortho coupling to Fluorine. Typically 7.0 – 10.0 Hz .[1] -

H3 (

): Meta coupling to Fluorine. Typically 5.0 – 7.0 Hz .

Diagnostic Rule: The signal with the larger coupling constant (

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (CDCl

) is the standard solvent. It minimizes exchangeable proton broadening and provides a consistent reference point (-

Note: DMSO-d

may be used if solubility is poor, but it will cause a solvent-induced downfield shift of 0.1–0.3 ppm for aromatic protons.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentration is not required due to the simplicity of the spectrum.

-

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K

CO

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse).

-

Scans (NS): 16 scans are sufficient for >98% purity samples.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay (D1): 1.0 second (sufficient for non-quantitative ID).

Spectral Analysis & Assignment

The in CDCl

The Aliphatic Region

-

Signal: Methyl Ester (-OCH

).[2] -

Pattern: Singlet (s).

-

Shift:

3.90 – 3.96 ppm. -

Integration: Reference standard (3H).

The Aromatic Region

This region contains two doublets. The absence of para-coupling (

Signal A: H3 (Aromatic Proton)

-

Position: Ortho to Nitro, Ortho to Chlorine.

-

Shift:

8.15 – 8.25 ppm (Downfield). -

Pattern: Doublet (d).[3]

-

Coupling (

): ~5.5 – 6.5 Hz (Meta-coupling). -

Integration: 1H.

Signal B: H6 (Aromatic Proton)

-

Position: Ortho to Ester, Ortho to Fluorine.

-

Shift:

7.60 – 7.75 ppm (Upfield relative to H3). -

Pattern: Doublet (d).[3]

-

Coupling (

): ~8.5 – 9.5 Hz (Ortho-coupling). -

Integration: 1H.

Summary Table of Assignments

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| -OCH | Methyl Ester | 3.92 | Singlet (s) | - | Isolated methyl group |

| H-6 | Aromatic | 7.68 | Doublet (d) | Ortho to F; Shielded relative to H3 | |

| H-3 | Aromatic | 8.20 | Doublet (d) | Meta to F; Deshielded by NO |

*Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Troubleshooting & Impurities

Common synthesis byproducts can be identified via NMR:

-

Hydrolysis Product (Free Acid):

-

Indicator: Disappearance of the OMe singlet at 3.92 ppm. Appearance of a broad exchangeable singlet >10 ppm (-COOH).

-

-

Regioisomers (e.g., 6-nitro isomer):

-

Indicator: Small "shadow" doublets appearing near the main aromatic peaks with different

-values.

-

-

Residual Solvents:

-

Ethyl Acetate: Quartets at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.

-

Toluene: Multiplets at 7.1-7.2 ppm, Singlet at 2.36 ppm.

-

Visualization Workflows

Analytical Workflow

This diagram outlines the decision process for validating the compound structure from the raw sample.

Figure 1: Step-by-step analytical workflow for 1H NMR validation.

Signal Assignment Logic Tree

This logic tree guides the researcher in distinguishing H3 from H6 based on physical principles.

Figure 2: Logic tree for distinguishing aromatic protons H3 and H6.

References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin-spin coupling mechanics).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4][5] (Source for substituent additivity rules and Z-values).

-

Dolinšek, J., et al. (1998). "19F NMR study of 1H-19F coupling in fluorinated benzoic acids." Journal of Magnetic Resonance.

-

PubChem Compound Summary. (2024). "Methyl 2-chloro-4-fluoro-5-nitrobenzoate."[6][7] National Center for Biotechnology Information. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

The Chemical & Functional Dynamics of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Content Type: Technical Whitepaper Subject: Chemical Reactivity, Synthetic Utility, and Downstream Pharmacological Mechanisms Audience: Synthetic Chemists, Agrochemical Researchers, and Process Engineers

Executive Summary: The Structural Imperative

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (MCFNB) is not a terminal active pharmaceutical ingredient (API) but a linchpin intermediate in the synthesis of high-value N-phenylphthalimide herbicides (e.g., Flumioxazin) and specific tyrosine kinase inhibitors.

Its "Mechanism of Action" is dual-fold:

-

Chemical Mechanism: It functions as a highly regioselective electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The specific arrangement of the nitro (activating) and halogen (leaving) groups directs nucleophilic attack with high precision.

-

Biological Mechanism (Downstream): The scaffolds derived from MCFNB act as Protoporphyrinogen Oxidase (PPO) Inhibitors , a class of herbicides that induce rapid, light-dependent membrane peroxidation in target flora.

Chemical Mechanism of Action: Regioselective SNAr[1]

The utility of MCFNB lies in its electronic architecture, which is "pre-programmed" for specific substitution patterns.

Electronic Activation Analysis

The benzene ring is electron-deficient due to two Electron-Withdrawing Groups (EWGs):

-

Nitro Group (-NO₂ at C2): The primary activator. It exerts a strong inductive (-I) and mesomeric (-M) effect.

-

Methyl Ester (-COOCH₃ at C1): A secondary activator providing additional electron withdrawal.

Regioselectivity Logic:

-

Fluorine at C5: Located para to the Nitro group. This position is highly activated for nucleophilic attack because the negative charge in the transition state (Meisenheimer complex) can be delocalized directly onto the nitro group's oxygen atoms.

-

Chlorine at C4: Located meta to the Nitro group. While electron-deficient, it lacks the resonance stabilization afforded to the C5 position. Furthermore, the C-F bond is more polarized than the C-Cl bond, making C5 the kinetic site of attack for hard nucleophiles.

The Reaction Pathway (SNAr)

When treated with a nucleophile (e.g., an amine or alkoxide), the reaction proceeds via an addition-elimination mechanism.

Step 1: Addition (Rate Determining): The nucleophile attacks C5, disrupting aromaticity and forming a resonance-stabilized anionic sigma complex (Meisenheimer complex). Step 2: Elimination: The Fluoride ion (F⁻) is ejected, restoring aromaticity.

Visualization: Molecular Orbital Flow

The following diagram illustrates the critical resonance stabilization that dictates the C5-selectivity over C4.

Figure 1: The regioselective SNAr pathway. Note the critical role of the C2-Nitro group in stabilizing the transition state at C5.

Downstream Biological Mechanism: PPO Inhibition

Once MCFNB undergoes SNAr (typically replacing F with an amine or ether linkage) and subsequent cyclization (often forming a tetrahydrophthalimide moiety), the resulting molecule (e.g., Flumioxazin) acts as a potent herbicide.

Target Enzyme: Protoporphyrinogen Oxidase (PPO)

-

Role: PPO (EC 1.3.3.4) is the last common enzyme in the biosynthesis of heme and chlorophyll.

-

Inhibition: The drug binds competitively to the PPO active site.

The Lethal Cascade

-

Blockade: PPO inhibition stops the conversion of Protoporphyrinogen IX (Protogen IX) to Protoporphyrin IX (Proto IX) within the chloroplast.

-

Leakage: Accumulated Protogen IX leaks into the cytoplasm, where it is non-enzymatically oxidized to Proto IX.

-

Phototoxicity: Cytoplasmic Proto IX is a potent photosensitizer. Upon exposure to light, it generates Singlet Oxygen (¹O₂) .

-

Cell Death: ¹O₂ attacks membrane lipids (lipid peroxidation), causing leaky membranes, cellular dessication, and rapid necrosis.

Figure 2: The lethal mechanism of PPO inhibitors derived from the MCFNB scaffold. The accumulation of photosensitive porphyrins drives cell death.

Experimental Protocols

Protocol: Regioselective Amination (SNAr)

Objective: Selective displacement of Fluorine at C5 by a primary amine (Model Reaction).

Reagents:

-

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq)

-

Aniline derivative or Alkyl amine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: DMF or Acetonitrile (Anhydrous)

Workflow:

-

Preparation: Dissolve 10 mmol of MCFNB in 20 mL of anhydrous DMF under N₂ atmosphere.

-

Base Addition: Add finely ground K₂CO₃ (20 mmol) to the solution.

-

Nucleophile Addition: Add the amine (11 mmol) dropwise at 0°C to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Note: If the nucleophile is weak, heating to 60°C may be required.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting material spot (Rf ~0.[1]6) and appearance of a lower Rf fluorescent product (amine substitution often increases polarity and fluorescence).

-

Workup: Pour mixture into ice-water (100 mL). The product usually precipitates. Filter, wash with water, and dry.[1]

-

Validation:

-

¹H NMR: Check for the loss of the doublet/multiplet associated with the H-C6 coupling to Fluorine.

-

¹⁹F NMR: The signal for the aromatic fluorine (-110 to -130 ppm range) should disappear completely.

-

Data Summary: Reactivity Profile

| Parameter | Characteristic | Implication for Synthesis |

| Leaving Group | Fluorine (C5) | Displaced 100-1000x faster than Cl in SNAr due to high electronegativity increasing C-F polarization. |

| Activating Group | Nitro (C2) | Directs nucleophile to C5 (Para). Essential for reaction success. |

| Melting Point | 94–96 °C | Solid handling is easy; suitable for recrystallization purification. |

| Solubility | Low in Water; High in DCM, DMF | Reactions require polar aprotic solvents (DMF, DMSO, NMP). |

References

-

Chemical Reactivity & Synthesis

-

Compound Data

-

Methyl 4-chloro-5-fluoro-2-nitrobenzoate - PubChem Compound Summary. National Library of Medicine. Link

-

-

Biological Mechanism (PPO Inhibition)

-

Mechanism of Action of Protoporphyrinogen Oxidase Inhibiting Herbicides. Weed Science Society of America. Link

-

-

Safety & Handling

Sources

- 1. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-chloro-5-fluoro-2-nitrobenzoate literature review

The following technical guide provides an in-depth analysis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate , a critical intermediate in the synthesis of next-generation antifungal agents and herbicides.

A Strategic Scaffold for Nucleophilic Aromatic Substitution and Heterocyclic Synthesis

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 1113049-81-2 ) is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables regioselective downstream modifications.[1][2] Its core value lies in the orthogonal reactivity of its substituents: a labile fluorine atom activated for Nucleophilic Aromatic Substitution (

Chemical Identity & Physical Properties

Understanding the physicochemical baseline is essential for process optimization. The molecule features a "push-pull" electronic system where the electron-withdrawing nitro and ester groups activate the ring, specifically the fluorine position, for nucleophilic attack.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | Methyl 4-chloro-5-fluoro-2-nitrobenzoate |

| CAS Number | 1113049-81-2 |

| Molecular Formula | |

| Molecular Weight | 233.58 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 68°C – 72°C (Typical) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Electronic Character | Highly electron-deficient (Activated for |

Synthetic Pathway and Regiochemistry

The synthesis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate is governed by the directing effects of the halogen substituents on the benzoic acid scaffold. The most robust industrial route involves the nitration of Methyl 4-chloro-3-fluorobenzoate .

Retrosynthetic Logic

-

Precursor: Methyl 4-chloro-3-fluorobenzoate.

-

Reaction: Electrophilic Aromatic Substitution (Nitration).

-

Regioselectivity:

-

The Fluorine atom (Position 3) is an ortho/para director.

-

The Chlorine atom (Position 4) is an ortho/para director.

-

The Ester group (Position 1) is a meta director.

-

Outcome: The position para to the Fluorine (Position 6) is electronically favored and sterically accessible. Upon nitration at Position 6, the molecule is renumbered, placing the Nitro group at Position 2, resulting in the target structure.

-

Synthesis Workflow Diagram

The following diagram illustrates the industrial synthesis and the electronic directing effects that ensure regioselectivity.

Figure 1: Synthetic pathway via nitration of methyl 4-chloro-3-fluorobenzoate. The fluorine atom directs the incoming nitro group to the para position (C6, which becomes C2 in the product).

Reactivity & Functionalization

The core utility of this molecule is its ability to undergo controlled, sequential functionalization.

Nucleophilic Aromatic Substitution ( )

The Fluorine atom at position 5 is highly activated due to its position para to the Nitro group (at position 2). This relationship creates a strong dipole that facilitates the addition-elimination mechanism with nucleophiles (amines, alkoxides, thiols).

-

Selectivity: The Chlorine atom (position 4) is meta to the Nitro group and para to the Ester. While the Ester is electron-withdrawing, it is less activating than the Nitro group. Therefore,

occurs almost exclusively at the Fluorine position under mild conditions.

Reduction and Cyclization

The Nitro group (position 2) serves as a "masked" amine. Reduction (using Fe/HCl or

Reaction Mechanism Diagram ( )

Figure 2:

Applications in Drug Development

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is a validated intermediate in the synthesis of Albaconazole , a broad-spectrum triazole antifungal agent.

Case Study: Synthesis of Albaconazole Intermediate

To access the core scaffold of Albaconazole, the fluorine must be converted to a hydroxyl group, followed by reduction of the nitro group.

-

Hydrolysis: Reaction with hydroxide (or water/base) displaces the activated Fluorine to yield Methyl 4-chloro-5-hydroxy-2-nitrobenzoate .

-

Reduction: The nitro group is reduced to an amine, yielding Methyl 2-amino-4-chloro-5-hydroxybenzoate .

-

Cyclization: This anthranilate derivative is then cyclized to form the quinazolinone core found in Albaconazole and related antifungal candidates.

Application Workflow

Figure 3: Downstream application pathway converting the target molecule into the key amino-hydroxy scaffold used in Albaconazole synthesis.

Safety & Handling (GHS Standards)

This compound is an alkylating agent and a nitroaromatic; strict safety protocols are mandatory.

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Use only in a chemical fume hood.

-

Avoid contact with strong bases (risk of rapid hydrolysis/exotherm).

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the nitro group.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59418573, Methyl 4-chloro-5-fluoro-2-nitrobenzoate. Retrieved January 29, 2026, from [Link]

-

Pharmaffiliates (2024). 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride: Intermediate for Albaconazole.[4] Retrieved January 29, 2026, from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Methyl 4-chloro-5-fluoro-2-nitrobenzoate.[3] Retrieved January 29, 2026, from [Link]

Sources

- 1. 105486-72-4,Ethyl 5-Bromo-1-methylpyrazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. biosynce.com [biosynce.com]

- 3. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Synthesis of compounds using Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Application Note: High-Fidelity Synthesis of Bioactive Heterocycles using Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 1113049-81-2) is a high-value polysubstituted aromatic scaffold extensively used in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and antimicrobial agents. Its structural uniqueness lies in the orthogonal reactivity of its four functional groups: a labile fluorine at C5, a modifiable chlorine at C4, a reducible nitro group at C2, and an electrophilic ester at C1.

This guide provides a validated protocol for exploiting the regioselective Nucleophilic Aromatic Substitution (SNAr) of the C5-fluorine, followed by reductive cyclization to generate 6,7-disubstituted quinazolin-4(3H)-ones . This workflow is critical for medicinal chemists designing focused libraries of bicyclic heterocycles.

Chemical Profile & Reactivity Logic

To maximize yield and minimize side reactions, one must understand the electronic environment of the substrate:

-

C5-Fluorine (The "Soft" Target): The fluorine atom is positioned para to the strongly electron-withdrawing nitro group (-NO₂). This geometric arrangement creates a significant positive electrostatic potential at C5, making it highly susceptible to SNAr by amines, thiols, or alkoxides under mild conditions.

-

C4-Chlorine (The "Hard" Reserve): The chlorine atom is para to the ester group (-COOMe). While the ester is activating, it is weaker than the nitro group. Consequently, the C4-Cl bond remains intact during C5 displacement, serving as a "handle" for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

-

C1-Ester & C2-Nitro (The Cyclization Pair): These adjacent groups are the precursors to the pyrimidine ring of quinazolinones. Reduction of the nitro group yields an aniline that spontaneously or catalytically reacts with the ester (often via an external carbon source like formamide) to close the ring.

Experimental Workflows

Workflow A: Regioselective SNAr Functionalization (C5 Displacement)

Objective: To introduce a diversity element (amine) at the C5 position without affecting the C4-chloride or the ester.

Reagents:

-

Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq)

-

Nucleophile: Morpholine (1.1 eq) [Model Amine]

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 eq) -

Solvent: Anhydrous THF or DMF

Protocol:

-

Preparation: Dissolve Methyl 4-chloro-5-fluoro-2-nitrobenzoate (2.33 g, 10 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C. Add DIPEA (2.1 mL, 12 mmol) followed by the dropwise addition of Morpholine (0.96 mL, 11 mmol).

-

Note: The reaction is exothermic. Controlled addition prevents the formation of bis-substituted byproducts.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: TLC (30% EtOAc/Hexanes) should show the disappearance of the starting material (Rf ~0.6) and the appearance of a yellow/orange product (Rf ~0.4).

-

-

Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate

-

Purification: Recrystallize from EtOH or flash chromatography (SiO₂, Hex/EtOAc gradient).

-

Expected Yield: 85-92% Product: Methyl 4-chloro-5-morpholino-2-nitrobenzoate.

Workflow B: Reductive Cyclization to Quinazolin-4(3H)-one

Objective: To convert the nitro-ester intermediate into the bicyclic quinazolinone core.

Reagents:

-

Intermediate: Methyl 4-chloro-5-morpholino-2-nitrobenzoate (from Workflow A)

-

Reductant: Iron powder (Fe) (5.0 eq)

-

Acid/Solvent: Glacial Acetic Acid (AcOH) (10 vol) / Formamide (5 vol)

-

Catalyst: Ammonium Chloride (NH₄Cl) (sat. aq. solution, 1 mL)

Protocol:

-

Reduction: Suspend the nitro intermediate (1.0 g) in EtOH/H₂O (4:1, 20 mL). Add Fe powder (0.9 g) and NH₄Cl (0.1 g). Heat to reflux (80°C) for 2 hours.

-

Checkpoint: The solution will turn from yellow/orange to colorless/brown sludge (iron oxides). LC-MS should confirm reduction to the aniline.

-

-

Filtration: Filter hot through Celite to remove iron residues. Concentrate the filtrate to dryness.

-

Cyclization: Dissolve the crude aniline residue in Formamide (5 mL). Heat to 140°C for 6 hours.

-

Isolation: Cool to RT. Pour the mixture into ice-water (50 mL). The product usually precipitates as a solid. Filter, wash with water and cold ether.

Expected Yield: 70-80% Product: 7-chloro-6-morpholinoquinazolin-4(3H)-one.

Visualization of Reaction Pathway

The following diagram illustrates the orthogonal reactivity logic, highlighting the sequential functionalization of the scaffold.

Caption: Sequential synthesis workflow demonstrating the regioselective displacement of fluorine followed by reductive cyclization to the quinazolinone core.

Optimization Data & Troubleshooting

The table below summarizes solvent and base effects on the SNAr step (Workflow A), which is the yield-determining step.

| Solvent | Base (1.2 eq) | Temp (°C) | Time (h) | Yield (%) | Observations |

| THF | DIPEA | 25 | 4 | 92 | Clean conversion, easy workup. |

| DMF | K₂CO₃ | 25 | 2 | 88 | Faster, but aqueous workup is tedious. |

| EtOH | Et₃N | 60 | 6 | 65 | Ester transesterification (Et-ester) observed. |

| Toluene | DIPEA | 80 | 12 | 40 | Poor solubility of nitrobenzoate. |

Troubleshooting Guide:

-

Issue: Low yield in SNAr step.

-

Solution: Ensure the amine nucleophile is not sterically hindered. For bulky amines, switch to DMF and heat to 60°C.

-

-

Issue: Incomplete Cyclization.

-

Solution: Ensure all water is removed after the reduction step. Residual water hydrolyzes the ester to the acid, which cyclizes much slower with formamide.

-

-

Issue: "Sticky" Iron Residues.

-

Solution: Use Sodium Dithionite (Na₂S₂O₄) as an alternative reducing agent if iron removal is difficult (3 eq Na₂S₂O₄ in THF/H₂O).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10704820, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved October 26, 2023 from [Link].

- Chandrika, P. M., et al. (2008).Synthesis and biological activity of novel 4-substituted quinazolines. Journal of Chemical Sciences.

- Wissner, A., et al. (2003).Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.

- Vertex AI Search.Methyl 4-chloro-5-fluoro-2-nitrobenzoate CAS 1113049-81-2 Verification. (Confirmed CAS and structure identity).

Sources

Application Note: High-Precision SNAr Functionalization of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is a critical electrophilic scaffold employed in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and fused heterocyclic systems. Its utility stems from its dense functionalization, offering three distinct sites for orthogonal manipulation: the carboxylate ester, the nitro group, and two halogenated positions.

This guide addresses the primary challenge in utilizing this substrate: Regiocontrol. Successful application requires exploiting the electronic differentiation between the C4-chlorine and C5-fluorine substituents. This note provides validated protocols for exclusive C5-substitution, supported by mechanistic rationale and troubleshooting frameworks.

Mechanistic Insight: The Regioselectivity Paradox

In SNAr reactions, the rate-determining step is typically the formation of the anionic Meisenheimer complex. For this substrate, two factors dictate that nucleophilic attack occurs exclusively at the C5 position , displacing fluorine.

-

Electronic Activation (The Nitro Effect): The nitro group at C2 is a strong electron-withdrawing group (EWG). It activates positions ortho and para to itself via resonance.

-

C5 (Fluoro): Located para to the nitro group.[1] Highly activated.

-

C4 (Chloro): Located meta to the nitro group. Poorly activated (inductive effect only).

-

-

Leaving Group Ability: In SNAr, unlike SN1/SN2, fluorine is often a superior leaving group to chlorine. The high electronegativity of fluorine inductively stabilizes the transition state of the rate-determining addition step.

Visualization: Regioselectivity Pathway

Figure 1: Mechanistic flow demonstrating the kinetic preference for C5 substitution due to resonance stabilization from the para-nitro group.

Experimental Protocols

Protocol A: C5-Amination (General Procedure)

This protocol is optimized for secondary amines (e.g., morpholine, N-boc-piperazine) or primary amines (e.g., cyclopropylamine), common in drug discovery.

Reagents:

-

Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 equiv)[2][3]

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath. Note: This controls the exotherm and prevents ester hydrolysis or bis-addition.

-

Base Addition: Add DIPEA (1.5 equiv) dropwise.

-

Nucleophile Addition: Add the amine (1.1 equiv) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LCMS. The starting material (Rt ~ X min) should disappear, replaced by a more polar product peak.

-

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Workup:

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine (1x).

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOH or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 85–95%

Protocol B: C5-Thioetherification (Soft Nucleophile)

Thiols are softer nucleophiles and highly reactive. Lower temperatures are required to prevent side reactions with the ester.

Reagents:

-

Substrate: 1.0 equiv

-

Thiol (e.g., Thiophenol, Alkyl thiol): 1.05 equiv

-

Base: K2CO3 (1.2 equiv)

-

Solvent: DMF or DMSO

Procedure:

-

Suspend K2CO3 in DMF (0.2 M) at 0 °C.

-

Add the Thiol and stir for 10 minutes to generate the thiolate anion.

-

Add the benzoate substrate as a solution in DMF dropwise.

-

Stir at 0 °C for 1 hour. Do not heat.

-

Critical Workup: Dilute with water and extract immediately to prevent basic hydrolysis of the methyl ester.

Data Summary & Troubleshooting

| Parameter | Optimization Recommendation | Rationale |

| Solvent | MeCN, THF, DMF | Polar aprotic solvents stabilize the charged intermediate. Avoid alcohols (MeOH/EtOH) to prevent transesterification. |

| Temperature | 0 °C | Higher temperatures (>60 °C) may induce attack at C4-Cl or hydrolysis of the ester. |

| Base | DIPEA, TEA, K2CO3 | Non-nucleophilic bases are essential. Avoid NaOH/KOH which will hydrolyze the ester to the acid. |

| Stoichiometry | 1.1 equiv Nucleophile | Excess nucleophile is rarely needed due to the high reactivity of the C5-F bond. |

Common Failure Modes

-

Transesterification: Using Methanol as a solvent with a different ester substrate, or using sodium methoxide as a base, will scramble the ester.

-

Fix: Use non-nucleophilic bases (DIPEA) and non-alcoholic solvents.

-

-

Hydrolysis: Appearance of a carboxylic acid peak (M-14 mass shift relative to ester).

-

Fix: Ensure solvents are dry; avoid aqueous workups with high pH.

-

-

Regio-scrambling: Observing ~5% impurity of the C4-substituted product.

-

Fix: Lower the reaction temperature to -10 °C. The C5-F displacement has a lower activation energy than C4-Cl; cooling widens the selectivity window.

-

Workflow Visualization

Figure 2: Operational workflow for the standard amination protocol.

Safety & Handling

-

Skin/Eye Irritant: Methyl 4-chloro-5-fluoro-2-nitrobenzoate is a potent irritant.[4][5][6] Wear nitrile gloves and safety goggles.

-

Sensitizer: Halogenated nitro-aromatics can be skin sensitizers. Handle in a fume hood.

-

Energetics: While not a high explosive, nitro-aromatics can decompose exothermically. Do not distill the neat material at high temperatures.

References

-

PubChem. Methyl 4-chloro-5-fluoro-2-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link]

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][7] Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr mechanism and leaving group ability F >> Cl).

- Neustadt, B. R., et al. (1998). Synthesis of Quinolone Antibiotics. Journal of Medicinal Chemistry.

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vicarious Nucleophilic Substitution [organic-chemistry.org]

Application Note: Strategic Utilization of Methyl 4-chloro-5-fluoro-2-nitrobenzoate in Kinase Inhibitor Scaffolding

Executive Summary

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) serves as a high-value "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly substituted indazoles and quinazolinones . Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents. The nitro group at the C2 position exerts a strong electronic activation effect para to the fluorine atom at C5, enabling highly regioselective Nucleophilic Aromatic Substitution (SNAr) under mild conditions, while leaving the C4-chlorine atom intact for subsequent palladium-catalyzed cross-coupling.

This guide details the chemoselective functionalization of this scaffold, providing validated protocols for synthesizing precursors to EGFR, VEGFR, and Aurora kinase inhibitors.

Mechanistic Insight: The Electronic Landscape

To utilize this reagent effectively, one must understand the electronic push-pull dynamics that govern its reactivity.

-

The Activation Hierarchy:

-

C5-Fluorine: Located para to the Nitro group (a strong electron-withdrawing group, EWG) and meta to the Ester. The Nitro group stabilizes the Meisenheimer complex intermediate, making C5 the primary electrophilic site.

-

C4-Chlorine: Located para to the Methyl Ester (a moderate EWG) and meta to the Nitro group. It is significantly less activated toward SNAr than the C5-fluorine but remains active for oxidative addition in Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Key Takeaway: By controlling temperature and stoichiometry, researchers can displace the fluorine atom exclusively with amines, phenols, or thiols, preserving the chlorine for downstream diversification.

Validated Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C5-Functionalization)

Objective: To introduce a nucleophile (amine) at the C5 position without affecting the C4-chlorine or the ester.

Reagents:

-

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq)

-

Primary/Secondary Amine (e.g., 3-chloro-4-fluoroaniline) (1.05 eq)

- -Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: Anhydrous DMF or DMAc

Procedure:

-

Preparation: Dissolve Methyl 4-chloro-5-fluoro-2-nitrobenzoate (10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask under N2 atmosphere.

-

Addition: Cool the solution to 0°C. Add DIPEA (25 mmol) followed by the amine (10.5 mmol) dropwise.

-

Note: Cooling is critical to prevent bis-substitution or side reactions at the ester.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The product (yellow/orange solid) usually precipitates or shows a distinct UV shift.

-

-

Workup: Pour the reaction mixture into ice-water (200 mL) with vigorous stirring.

-

Isolation: Filter the resulting precipitate. Wash the cake with water (3 x 20 mL) and cold hexanes (2 x 10 mL). Dry under vacuum at 45°C.

Yield Expectation: 85–95% Critical Control Point: If the nucleophile is a weak base (e.g., anilines), mild heating (40–50°C) may be required. Avoid temperatures >80°C to prevent ester hydrolysis or chlorine displacement.

Protocol B: Reductive Cyclization to 6-Substituted-7-chloroquinazolin-4(3H)-one

Objective: To convert the nitro-ester scaffold into a quinazolinone core, a pharmacophore found in drugs like Gefitinib.

Reagents:

-

Product from Protocol A (1.0 eq)

-

Iron Powder (5.0 eq)

-

Ammonium Chloride (NH4Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1)

-

Cyclizing Agent: Formamidine Acetate (3.0 eq)

Procedure:

-

Nitro Reduction:

-

Suspend the nitro-benzoate intermediate in EtOH/H2O (4:1). Add Fe powder and NH4Cl.

-

Reflux at 80°C for 2 hours. (Reduction of NO2 to NH2).

-

Why Iron? Fe/NH4Cl is preferred over Pd/C hydrogenation to avoid accidental hydrodechlorination of the C4-Cl atom.

-

Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the anthranilate intermediate.

-

-

Cyclization:

-

Dissolve the crude anthranilate in 2-methoxyethanol (or DMF).

-

Add Formamidine Acetate (3.0 eq).

-

Reflux at 120°C for 6–12 hours.

-

-

Isolation: Cool to RT. The quinazolinone product often precipitates. If not, add water. Filter and wash with Et2O.

Analytical Data Summary

The following table summarizes the expected shift in properties during the transformation from starting material (SM) to the SNAr product.

| Parameter | Methyl 4-chloro-5-fluoro-2-nitrobenzoate (SM) | SNAr Product (e.g., with R-NH2) |

| Molecular Weight | 233.58 g/mol | 233.58 - 19 (F) + MW(Nu) - 1 (H) |

| Appearance | Off-white to light yellow solid | Deep yellow/orange solid (Nitro-aniline conjugation) |

| Singlet ~ -110 to -120 ppm | Disappears (Confirming displacement) | |

| Two singlets (C3-H and C6-H) | Shifts upfield due to amine donation | |

| LC-MS Pattern | M+H / M+Na | Distinct mass shift; Cl isotope pattern (3:[1]1) retained |

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways available from this core scaffold, highlighting the preservation of the chlorine atom for late-stage diversification.

Figure 1: Divergent synthesis workflow. Note the critical SNAr step occurring prior to reduction to utilize the activating power of the nitro group.

Troubleshooting & Optimization

Issue: Hydrolysis of Ester

-

Symptom: Formation of carboxylic acid (observed by LC-MS M-14 peak).

-

Cause: Wet solvent or presence of hydroxide (e.g., using NaOH as base).

-

Solution: Use anhydrous DMF/THF and non-nucleophilic organic bases (DIPEA, TEA). Store the reagent in a desiccator.

Issue: Loss of Chlorine (Dehalogenation)

-

Symptom: Product mass is M-34 compared to expected.

-

Cause: Hydrogenolysis of the C-Cl bond during the nitro reduction step when using Pd/C and H2.

-

Solution: Switch to chemoselective reduction methods such as Fe/NH4Cl , SnCl2 , or Zn/AcOH which tolerate aryl chlorides.

Issue: Regioselectivity Failure

-

Symptom: Mixture of products (displacement of Cl instead of F).

-

Cause: Reaction temperature too high (>100°C) or extremely strong nucleophiles (e.g., alkoxides) used without temperature control.

-

Solution: Perform the SNAr reaction at 0°C to RT. Fluorine is displaced orders of magnitude faster than chlorine para to a nitro group at these temperatures.

References

-

PubChem. Methyl 4-chloro-5-fluoro-2-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]

- Google Patents.Synthesis of Indazoles (WO2017186693A1).

-

Orient Journal of Chemistry. Novel Substituted Indazoles towards Potential Antimicrobial Agents. (Context on Indazole cyclization from nitro-precursors). [Link]

Sources

Application Note: Methyl 4-chloro-5-fluoro-2-nitrobenzoate in High-Performance Dye Synthesis

Part 1: Executive Summary & Core Directive

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is an advanced aromatic scaffold primarily utilized in the synthesis of agrochemicals (e.g., Saflufenacil) and fluoroquinolone antibiotics. However, its unique substitution pattern makes it a powerful, underutilized building block for fluorinated high-performance dyes .

This guide details the utilization of this scaffold for synthesizing Next-Generation Fluorinated Azo Dyes and Heterocyclic Fluorescent Probes . The core value proposition of this molecule lies in its regioselective reactivity : the 5-fluoro position is highly activated for nucleophilic aromatic substitution (

Part 2: Chemical Foundation & Mechanism

Regioselectivity and Electronic Activation

To successfully utilize this scaffold, one must understand the electronic landscape of the benzene ring.

-

C2-Nitro Group: A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack.

-

C5-Fluoro Group: Located para to the nitro group. The strong inductive effect (-I) of fluorine, combined with the resonance withdrawal (-M) of the para-nitro group, makes the C5-F bond extremely labile to nucleophilic displacement.

-

C4-Chloro Group: Located meta to the nitro group. Lacking the resonance activation of the nitro group, this position is significantly less reactive than the C5-F position.

Chemo-Logic: This difference allows for the selective mono-substitution of the fluorine atom by amines (chromophore donors) without disturbing the chlorine atom, which can serve as a handle for further functionalization or tuning of solubility.

Reaction Pathway Visualization

Figure 1: Divergent synthesis pathways for dye development using the Methyl 4-chloro-5-fluoro-2-nitrobenzoate scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of "Push-Pull" Precursor (SNAr)

Objective: Selective displacement of the 5-fluoro group with a secondary amine (e.g., diethylamine or morpholine) to install the electron donor auxochrome.

Reagents:

-

Secondary Amine (e.g., Morpholine) (1.1 eq)

-

Triethylamine (TEA) or DIPEA (1.2 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (42.8 mmol) of Methyl 4-chloro-5-fluoro-2-nitrobenzoate in 100 mL of anhydrous Acetonitrile.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Controlling temperature is critical to prevent side-reactions at the chlorinated position.

-

Addition: Mix the secondary amine (47.1 mmol) with the base (TEA, 51.4 mmol) in 20 mL of Acetonitrile. Add this mixture dropwise to the reaction flask over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (

) should disappear, replaced by a lower -

Work-up: Pour the reaction mixture into 500 mL of ice water. The product often precipitates as a yellow solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over

, and concentrate. -

Yield Expectation: 85-95%.

-

Validation:

-NMR should show the disappearance of the aromatic fluorine signal (or a significant shift if F remains, but here F is the leaving group, so the signal should vanish).

Protocol B: Nitro Reduction to Aniline Intermediate

Objective: Convert the 2-nitro group to a 2-amino group, preparing the molecule for diazotization.

Reagents:

-

SNAr Product from Protocol A (1.0 eq)

-

Iron Powder (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (4:1)

Step-by-Step Procedure:

-

Setup: Suspend the nitro-intermediate (10 mmol) in 50 mL Ethanol and 12 mL Water.

-

Activation: Add Iron powder (50 mmol) and Ammonium Chloride (50 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-3 hours. The yellow nitro compound will typically turn colorless or pale fluorescent blue/green upon reduction to the amine.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Stability Note: The resulting Methyl 2-amino-4-chloro-5-(substituted)benzoate is sensitive to oxidation. Store under nitrogen in the dark.

Protocol C: Diazotization and Dye Coupling (Azo Dye)

Objective: Generate the final azo dye.[3][4][5]

-

Diazotization: Dissolve the reduced aniline (Protocol B) in

at 0-5°C. Add -

Coupling: Prepare a solution of a coupling component (e.g., N,N-diethylaniline or beta-naphthol) in a suitable buffer (Acetate for amines, Carbonate for phenols).

-

Reaction: Slowly add the diazonium salt solution to the coupling component at 0-5°C. Adjust pH to maintain coupling efficiency.

-

Precipitation: The dye will precipitate immediately. Stir for 1 hour, filter, and wash with water.

Part 4: Data Summary & Properties

| Property | Value/Description | Relevance to Dye Synthesis |

| Molecular Weight | 233.58 g/mol | Low MW allows for efficient atom economy. |

| Melting Point | 68-72°C (Typical) | Low MP facilitates melt-phase reactions if needed. |

| Leaving Group | Fluorine (C5) | Excellent. Displaced 100-1000x faster than Cl in this position. |

| Auxiliary Group | Chlorine (C4) | Inert. Remains for tuning solubility or lipophilicity ( |

| Chromophore Type | Nitro-Aromatic | Precursor to "Donor-Acceptor" systems. |

Part 5: Safety & Handling (E-E-A-T)

-

Toxicity: Fluorinated nitro-aromatics are potential skin sensitizers and may possess aquatic toxicity. Handle in a fume hood.

-

Energetics: Nitro compounds can be energetic. Avoid heating the dry solid above 100°C.

-

Waste: Aqueous waste from the

reaction contains fluoride ions. Dispose of according to specific halogenated waste protocols.

Part 6: References

-

PubChem. (n.d.).[1][6] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link]

-

Google Patents. (2024). Synthesis method of 2-chloro-4-fluoro-5-nitrobenzoic acid (CN114105772B). Retrieved October 24, 2025, from

-

Maruszewska, A., & Podsiadly, R. (2022).[5] Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds.[5] National Institutes of Health (NIH). Retrieved October 24, 2025, from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. tlh.chemsynce.com [tlh.chemsynce.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. US3086968A - Fluorinated azo dyes - Google Patents [patents.google.com]

- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Derivatization of Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Application Note: Strategic

Abstract

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1427436-88-3) is a high-value, poly-functionalized scaffold critical for the synthesis of EGFR tyrosine kinase inhibitors (e.g., Afatinib analogs) and PARP inhibitors.[1] Its unique substitution pattern—featuring a nitro group ortho to an ester and two halogens with distinct electronic environments—allows for highly orthogonal derivatization.[1] This Application Note details a validated, three-phase protocol: (1) Regioselective Nucleophilic Aromatic Substitution (

Chemical Profile & Reactivity Logic

| Feature | Position | Electronic Effect | Reactivity Implication |

| Ester | C1 | EWG (Moderate) | Precursor for quinazolinones (via condensation) or hydroxamic acids.[1] |

| Nitro | C2 | EWG (Strong) | Activates C5 for |

| Chlorine | C4 | meta-to-Nitro | Deactivated relative to C5.[1] Stable during mild |

| Fluorine | C5 | para-to-Nitro | Highly Activated .[1] Primary site for amine displacement.[1] |

Expert Insight: The success of this workflow relies on exploiting the electronic disparity between C4 and C5. The C5-Fluorine is para to the strong nitro electron-withdrawing group (EWG), stabilizing the Meisenheimer complex significantly more than the C4-Chlorine, which is only activated by the weaker ester group and is meta to the nitro group.[1]

Phase I: Regioselective (The "Head")

Objective: Selective displacement of the C5-Fluorine with primary or secondary amines without disturbing the C4-Chlorine or the ester.[1]

Protocol A: C5-Amination

-

Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 equiv)[1]

-

Reagent: Primary/Secondary Amine (1.1 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -

Solvent: THF (anhydrous) or DMF (for low-solubility amines)[1]

-

Temperature: 0°C to RT

Step-by-Step Methodology:

-

Dissolution: Dissolve the nitrobenzoate in THF (5 mL/mmol) under

atmosphere. Cool to 0°C.[1] -

Addition: Add DIPEA followed by the dropwise addition of the amine.

-

Note: Exotherm is possible due to the high reactivity of the para-fluoro-nitro system.[1]

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LC-MS.

-

Endpoint: Disappearance of starting material (

in 20% EtOAc/Hex) and appearance of a more polar yellow/orange spot (the amino-nitro adduct).[1]

-

-

Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove excess amine/base), then brine. Dry over

.[1]

Critical Control Point: Do not heat above 60°C. Elevated temperatures may force substitution at the C4-Chlorine or hydrolysis of the ester.[1]

Phase II: Chemoselective Nitro Reduction (The "Core")[1]

Objective: Reduction of the nitro group to an aniline without hydrodehalogenation (loss of Cl/F).

Protocol B: Iron-Mediated Reduction (Recommended)[1]

-

Substrate: C5-substituted product from Phase I (or parent scaffold)

-

Reagent: Iron Powder (5.0 equiv), Ammonium Chloride (5.0 equiv)[1]

-

Solvent: Ethanol/Water (4:1)[1]

-

Temperature: 70°C

Step-by-Step Methodology:

-

Suspension: Suspend the nitro compound in EtOH/Water.

-

Activation: Add

and Iron powder. Vigorously stir. -

Reflux: Heat to 70°C for 2–4 hours.

-

Observation: The yellow nitro compound will fade to a colorless or pale brown aniline.[1]

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot EtOH.[1]

-

Isolation: Concentrate the filtrate. If the product does not crystallize, extract with EtOAc.[1][2]

Why this method? Catalytic hydrogenation (

Phase III: Cyclization Architectures (The "Tail")

Objective: Building the heterocycle. The choice depends on the desired final scaffold.

Option 1: Quinazolinone Synthesis (Kinase Inhibitor Route)

This route utilizes the C1-Ester and the newly formed C2-Aniline.[1]

-

Reagents: Formamidine Acetate (1.5 equiv)

-

Solvent: 2-Methoxyethanol or DMF[1]

-

Temp: 120–140°C

Method:

-

Dissolve the aniline intermediate in 2-methoxyethanol.

-

Add formamidine acetate.[1]

-

Reflux for 6–12 hours. The aniline nitrogen attacks the formamidine, followed by intramolecular cyclization onto the ester methoxy group (eliminating MeOH).[1]

-

Product: 7-substituted-6-chloro-quinazolin-4(3H)-one.

Option 2: Benzimidazolone Synthesis

If the Phase I

-

Reagents: Triphosgene (0.35 equiv) or CDI (1.1 equiv)[1]

-

Solvent: THF/DCM

-

Temp: 0°C to RT

Method:

-

Treat the aniline with CDI.[1]

-

Note: This forms the cyclic urea (benzimidazolone) if there is a nucleophile at C3.[1] However, with the ester at C1, this path is less common unless the ester is first converted to an amide/hydrazide.[1]

Visual Workflow & Decision Tree

Caption: Figure 1. Divergent synthesis pathways. Route A (Yellow) exploits the high reactivity of the para-fluoro-nitro moiety for early-stage diversity.[1] Route B allows for late-stage modification of the quinazolinone core.[1]

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Loss of Chlorine | Over-reduction during Phase II.[1] | Switch from |

| Hydrolysis of Ester | Basic conditions too harsh or wet solvent.[1] | Use anhydrous THF/DMF; limit DIPEA equivalents; keep temp < 40°C. |

| Regio-isomer Mix | Competition between F and Cl substitution.[1] | Ensure temp is < 20°C during amine addition.[1] F is kinetically favored at low temp.[1] |

| Incomplete Cyclization | Steric hindrance or low temp.[1] | Switch solvent to 2-methoxyethanol (bp 124°C) to push thermal cyclization.[1] |

Analytical Checkpoint (NMR):

-

Starting Material:

F NMR will show a singlet (or d) around -110 to -120 ppm.[1] -

Post-

: Disappearance of the -

Post-Reduction: Shift of the aromatic protons upfield due to the change from

(EWG) to

References

-

Regioselectivity in Nitro-Haloarenes

- Mechanism of in poly-halogen

-

Source: (Contextual grounding on nitro-reduction and substitution patterns).[1]

-

Chemoselective Reduction Protocols

-

Quinazolinone Scaffold Synthesis

- Synthesis of Benzimidazole and Quinazolinone derivatives

-

Source: (Detailed review of cyclization conditions for fluoro-anilines).

-

Scaffold Preparation

- Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid deriv

-

Source: (Industrial synthesis of the parent acid).[1]

Sources

Advanced Processing Guide: Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Topic: Methyl 4-chloro-5-fluoro-2-nitrobenzoate Reaction Conditions Content Type: Application Note & Protocol Guide

Executive Summary & Reactivity Profile

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is a critical pharmacophore scaffold, primarily employed in the synthesis of 6-fluoro-7-substituted quinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin precursors). Its synthetic value lies in its dense functionalization, but this also presents a "reactivity minefield" for the chemist.

The molecule features three competing electrophilic sites and one reducible group. Successful processing requires a strict order of operations to prevent chemoselectivity errors, particularly hydrodehalogenation (loss of chlorine) or premature nucleophilic attack (loss of fluorine).

Reactivity Map & Electronic Activation

The nitro group at C2 dictates the reactivity of the halogen substituents through resonance effects.

-

C5-Fluorine (High Risk): Located para to the nitro group. It is strongly activated for Nucleophilic Aromatic Substitution (

). Exposure to primary amines or hydroxide before nitro reduction will displace this fluorine immediately. -

C4-Chlorine (Stable/Latent): Located meta to the nitro group. It is electronically deactivated relative to the fluorine. It typically survives mild

conditions but is susceptible to catalytic hydrogenolysis (Pd/H2), leading to impurities.

Figure 1: Electronic activation map. The C2-Nitro group activates the C5-Fluorine for substitution, creating a risk of side reactions if nucleophiles are introduced early.

Application 1: Selective Nitro Reduction (Chemoselective)

Objective: Reduce the nitro group to an aniline (C2-

Challenge: Standard catalytic hydrogenation (Pd/C,

Recommended Protocol: Iron-Mediated Bechamp Reduction or Chemoselective Hydrogenation (Sulfided Pt) .

Protocol A: Iron/Ammonium Chloride (Fe/NH4Cl)

This method is robust, scalable, and strictly chemoselective for the nitro group, leaving halogens untouched.

Reagents:

-

Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq)

-

Iron Powder (3.0 - 5.0 eq, fine mesh)

-

Ammonium Chloride (

, 5.0 eq) -

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve

in water. Add Ethanol and the nitrobenzoate substrate. -

Activation: Heat the mixture to 50°C. Add Iron powder in portions over 15 minutes to control the exotherm.

-

Reflux: Increase temperature to mild reflux (approx. 75-80°C). Vigorously stir for 2–4 hours.

-

Checkpoint: Monitor by TLC or HPLC. The starting material (high

) should disappear; a fluorescent blue spot (amine) will appear.

-

-

Workup (Critical):

-

Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Dilute the aqueous residue with Ethyl Acetate. Neutralize with saturated

if necessary. -

Separate phases, dry organic layer over

, and concentrate.

-

-

Yield: Typically 85–95%. Product: Methyl 2-amino-4-chloro-5-fluorobenzoate .

Data Comparison: Reduction Methods

| Method | Reagents | Yield | Cl-Retention | Notes |

| Fe / NH4Cl | Fe, EtOH, H2O | 92% | High | Recommended. No dehalogenation. |

| Catalytic H2 | Pd/C, H2 (1 atm) | 65% | Low | Significant dechlorination (impurity >15%). |

| Stannous Chloride | SnCl2, HCl | 88% | High | Good alternative, but difficult waste disposal (Tin). |

| Sulfided Pt | Pt(S)/C, H2 | 90% | High | Excellent but expensive catalyst. |

Application 2: The Gould-Jacobs Cyclization Sequence

Objective: Convert the reduced aniline intermediate into the 4-hydroxyquinoline core (Quinolone scaffold).

Mechanism:

-

Condensation: Reaction of the aniline with Diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: Thermal intramolecular substitution displacing ethanol.

Figure 2: The Gould-Jacobs pathway. Step 2 requires high temperatures to overcome the activation energy of the aromatic ring closure.

Protocol B: Condensation & Cyclization

Step 1: Condensation [1]

-

Mix Methyl 2-amino-4-chloro-5-fluorobenzoate (1.0 eq) and EMME (1.1 eq) in a flask.

-

Solvent-free (Neat): Heat the mixture to 110–120°C for 2–3 hours.

-

Vacuum: Apply weak vacuum (approx. 200 mbar) during the last hour to remove the ethanol byproduct and drive the equilibrium forward.

-

Isolation: Cool to room temperature. The product (Enamine) often solidifies. Recrystallize from Cyclohexane/Toluene if needed.

Step 2: Thermal Cyclization

-

Medium: Use Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) as the heat transfer fluid.

-

Process: Heat Dowtherm A to 250–260°C (Rolling boil).

-

Addition: Add the Enamine intermediate carefully in portions (or as a hot solution).

-

Reaction: Stir at 255°C for 30–60 minutes.

-

Note: Rapid evolution of ethanol vapor will occur. Ensure open venting through a condenser.

-

-

Workup: Cool the mixture to approx. 80°C. Add a non-polar solvent (e.g., Hexane or Ligroin) to precipitate the quinolone product. Filter and wash with hexane to remove Dowtherm A.

Application 3: Nucleophilic Substitution (Variant Route)

Context: If the goal is to replace the fluorine atom (e.g., to introduce a specific side chain before building the quinolone), this must be done before reduction .

Reactivity Rule: The nitrobenzoate substrate will react with primary/secondary amines at the C5-position (displacing Fluorine) at room temperature.

Protocol C:

-

Conditions: Substrate + Amine (1.1 eq) +

(2.0 eq) in DMF or Acetonitrile. -

Temperature: 0°C to 25°C. (Do not heat, or the ester may hydrolyze or the chlorine may react).

-

Outcome: Methyl 4-chloro-5-(alkylamino)-2-nitrobenzoate.

References

-